molecular formula C10H7NO2 B1388156 1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde CAS No. 1150618-26-0

1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde

Cat. No. B1388156
M. Wt: 173.17 g/mol
InChI Key: FWCONIZGDSZDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde (ODIQC) is a compound that has gained significant attention in scientific research due to its unique characteristics and potential applications. It belongs to the category of heterocyclic organic compounds . The molecular formula of ODIQC is C10H7NO2 and it has a molecular weight of 173.17 g/mol .


Molecular Structure Analysis

The molecular structure of 1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde consists of a heterocyclic isoquinoline ring with an oxo group at the 1-position and a carbaldehyde group at the 6-position. The InChI code for the compound is 1S/C10H7NO2/c12-6-8-3-1-2-7-4-5-11-10(13)9(7)8/h1-6H,(H,11,13) .

Safety And Hazards

The safety data sheet for 1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde indicates that it is for R&D use only and not for medicinal or household use . Further safety and hazard information should be available in the compound’s Material Safety Data Sheet (MSDS).

properties

IUPAC Name

1-oxo-2H-isoquinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-6-7-1-2-9-8(5-7)3-4-11-10(9)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCONIZGDSZDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653978
Record name 1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde

CAS RN

1150618-26-0
Record name 1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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